Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate
Description
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₄S |
| Molecular Weight | 347.43 g/mol |
| IUPAC Name | Ethyl 4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoate |
Properties
IUPAC Name |
ethyl 4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)15-9-11-17(12-10-15)19(24(3,21)22)13-16-8-6-5-7-14(16)2/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOPOAMNTXBSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 2-methylbenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 2-methylbenzyl group. Finally, the resulting compound is treated with methylsulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic ring or at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate has the molecular formula . Its structure includes a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. The compound features a benzene ring substituted with a methylsulfonyl group and an amino group, enhancing its pharmacological properties.
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in synthetic organic chemistry. The sulfonyl group acts as an effective leaving group in nucleophilic substitution reactions, making it useful for synthesizing various organic compounds. Additionally, the carboxylic acid functionality allows for the formation of esters and amides, facilitating further chemical transformations.
The compound's sulfonamide structure is associated with notable biological activity, particularly as an inhibitor of certain enzymes. Preliminary studies indicate that it may interact with beta-lactamases, which are enzymes that confer antibiotic resistance. This interaction suggests potential applications in overcoming drug resistance in bacterial infections.
- Antimicrobial Properties : Research has shown that compounds with sulfonamide groups exhibit antimicrobial effects. This compound could be explored for its efficacy against resistant bacterial strains.
- Anti-inflammatory Effects : Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may also possess anti-inflammatory properties, warranting further investigation into its therapeutic potential.
Drug Development
The unique combination of functional groups in this compound enhances its potential as a lead compound in drug development. Its ability to modify existing pharmacophores could lead to the creation of novel therapeutic agents with improved efficacy and lower toxicity profiles.
Ongoing Research Directions
- Binding Affinity Studies : Ongoing studies focus on determining the binding affinity of this compound to various biological targets, which is crucial for understanding its mechanism of action.
- Modification and Optimization : Researchers are exploring modifications to enhance solubility and bioavailability, which are critical factors in drug formulation.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate and analogous compounds:
Key Structural and Functional Insights
Sulfonamide vs. Carbamoyl analogs exhibit lower molecular weights (~194–208 g/mol) but may lack the metabolic stability conferred by sulfonamides .
Aromatic Substitutions :
- The 2-methylbenzyl group provides steric bulk and lipophilicity, which may improve membrane permeability compared to simpler benzyl or hydroxyphenyl variants (e.g., Compound I in ).
- Pyridinyl-pyrimidine derivatives (e.g., ) introduce nitrogen-rich aromatic systems, favoring interactions with nucleic acids or metal ions.
Indole-sulfonyl derivatives () combine sulfonamide reactivity with indole’s π-stacking capability, broadening pharmacological applications.
Functional Group Reactivity: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in polymerization initiator systems compared to methacrylate derivatives, suggesting that amino group substitution significantly influences chemical behavior.
Biological Activity
Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate is a synthetic compound with various potential biological activities attributed to its unique chemical structure. This article explores its biological activity, mechanisms of action, and potential applications based on existing research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C18H21NO4S
- Molecular Weight : Approximately 357.43 g/mol
The compound features a benzoate ester structure, which includes an ethyl group attached to a benzoate moiety, along with a methylsulfonylamino substituent. This structural configuration is significant as it influences the compound's chemical behavior and biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit several biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following are notable potential activities:
- Anti-inflammatory Properties : Compounds with similar structures have been associated with anti-inflammatory effects, making this compound a candidate for further investigation in this area.
- Analgesic Effects : The presence of specific functional groups may contribute to pain-relieving properties, akin to non-steroidal anti-inflammatory drugs (NSAIDs).
- Antimicrobial Activity : The sulfonamide component is known for its antimicrobial properties, suggesting potential applications in combating bacterial infections.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The sulfonyl group can act as an electrophile, engaging with nucleophilic sites on proteins or other biomolecules. This interaction may modulate the activity of enzymes or receptors, leading to diverse biological outcomes .
Enzyme Inhibition Studies
Research has highlighted the potential of this compound in enzyme inhibition studies. For instance, similar compounds have demonstrated the ability to inhibit specific enzymes involved in inflammatory pathways. Understanding these interactions through molecular docking and binding assays could elucidate the compound's therapeutic effects.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C18H21NO4S | Ester derivative; potential anti-inflammatory effects |
| 4-Methanesulfonamidobenzoic Acid | C8H9NO4S | Simpler structure; primarily antibacterial properties |
| 2-[Benzyl(methylsulfonyl)amino]benzoic Acid | C15H15NO4S | Explored for similar biological activities |
This table illustrates how variations in structure influence biological activity, emphasizing the unique profile of this compound.
Applications in Scientific Research
This compound has several applications in scientific research:
- Chemistry : It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
- Biology : The compound can be utilized in studies involving enzyme inhibition or as a probe to investigate biological pathways.
- Industry : It may be used in producing specialty chemicals or as an intermediate in synthesizing other compounds.
Q & A
Q. What are the established synthetic routes for Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate?
The synthesis typically involves multi-step reactions starting with ethyl 4-aminobenzoate. A plausible route includes:
- Step 1 : Reacting ethyl 4-aminobenzoate with 2-methylbenzyl chloride to introduce the 2-methylbenzyl group.
- Step 2 : Sulfonylation using methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the methylsulfonylamino moiety.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallization from ethanol or toluene . Key characterization methods include ¹H/¹³C-NMR to confirm substitution patterns and IR spectroscopy to validate sulfonamide bond formation (~1300–1150 cm⁻¹ for S=O stretches) .
Q. How is the purity and structural integrity of this compound validated in academic research?
Researchers use a combination of:
- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment.
- Spectroscopy : ¹H/¹³C-NMR to confirm regiochemistry and detect impurities.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved for this compound?
Discrepancies in bioactivity (e.g., antitumor efficacy) may arise from:
- Assay conditions : Variability in cell line viability (e.g., HeLa vs. MCF-7), incubation time, or solvent effects (DMSO tolerance).
- Metabolic stability : Differences in esterase activity across cell lines, leading to hydrolysis of the ethyl ester group. Methodological solutions :
- Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers).
- Perform metabolite profiling (LC-MS/MS) to track degradation products .
Q. What strategies optimize the hydrolytic stability of the ethyl ester group under physiological conditions?
The ester group is prone to enzymatic hydrolysis, limiting bioavailability. Solutions include:
- Structural modification : Replace ethyl with tert-butyl or pivaloyloxymethyl (POM) groups to sterically hinder esterases.
- Prodrug design : Incorporate self-immolative linkers activated by specific enzymes (e.g., phosphatases in tumor microenvironments).
- In silico modeling : Molecular dynamics simulations to predict hydrolysis rates based on steric/electronic parameters .
Q. How does the methylsulfonyl group influence intermolecular interactions in crystal packing?
X-ray crystallography reveals that the methylsulfonyl group participates in:
- Hydrogen bonding : Sulfonyl oxygen atoms act as acceptors with NH or OH donors.
- Van der Waals interactions : The 2-methylbenzyl group contributes to hydrophobic stacking. Example : In analogous compounds, sulfonamide moieties stabilize crystal lattices via C–H···O interactions, affecting solubility and melting points .
Data Analysis & Structural Elucidation
Q. What computational methods predict the compound’s binding affinity for biological targets (e.g., β₃-adrenoceptors)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor binding pockets (e.g., Ser-207 and Asn-324 residues in β₃-adrenoceptors).
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide analog synthesis.
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Q. How are conflicting NMR signals (e.g., overlapping aromatic protons) resolved for this compound?
- Advanced NMR techniques : Use 2D-COSY or NOESY to assign overlapping peaks.
- Solvent optimization : Switch from CDCl₃ to DMSO-d₆ to improve resolution of polar groups.
- Dynamic NMR : Variable-temperature studies to distinguish rotamers or conformers .
Experimental Design Challenges
Q. What controls are essential when evaluating the compound’s cytotoxicity in vitro?
- Positive controls : Cisplatin or doxorubicin for apoptosis induction.
- Vehicle controls : DMSO at ≤0.1% to exclude solvent toxicity.
- Metabolic inhibitors : Co-treatment with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate parent compound effects .
Q. How can researchers mitigate side reactions during sulfonylation (e.g., over-sulfonation)?
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition.
- Stoichiometry : Use 1.1 equivalents of methylsulfonyl chloride to limit di-sulfonation.
- Workup : Quench excess reagent with ice-cold water and extract with dichloromethane .
Structural-Activity Relationships (SAR)
Q. What substituents enhance the compound’s UV absorption for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
